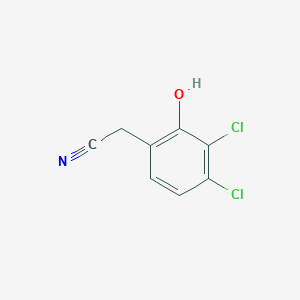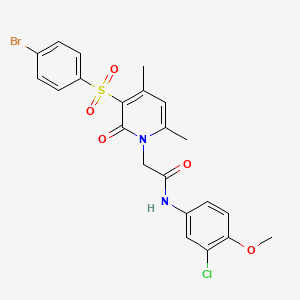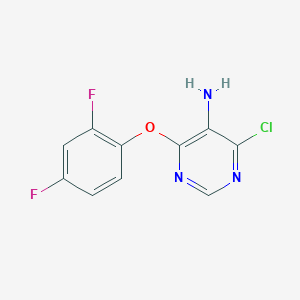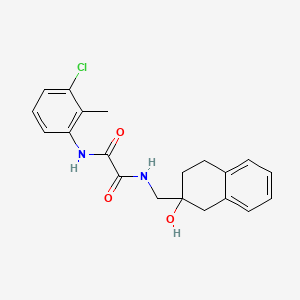
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MTQA is a heterocyclic compound that can be synthesized using various methods, and its mechanism of action has been studied extensively in recent years.
作用机制
The mechanism of action of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various signaling pathways, such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been found to have anti-inflammatory and analgesic activities, which may be attributed to its inhibition of COX-2. In addition, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have neuroprotective effects, which may be attributed to its inhibition of PKC.
实验室实验的优点和局限性
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been studied extensively, making it a useful tool for studying various biological processes. However, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also has some limitations. It has low solubility in water, which may limit its use in certain experiments. In addition, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
未来方向
There are several future directions for the study of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to study its pharmacokinetics and toxicity in animal models, which will provide important information for its potential use in clinical trials. Finally, the development of new synthetic methods for N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide may improve its yield and purity, making it more accessible for research and potential clinical use.
Conclusion
In conclusion, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide for the treatment of various diseases.
合成方法
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using various methods, such as the Pictet-Spengler reaction, the Friedlander synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is the Pictet-Spengler reaction, which involves the condensation of 2-methylphenylamine with 2-formylbenzoic acid in the presence of a catalyst, such as trifluoroacetic acid. The resulting product is then reduced using a reducing agent, such as sodium borohydride, to yield N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.
科学研究应用
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. In addition, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-6-2-4-8-13(11)19-16(20)15-12-7-3-5-9-14(12)17-10-18-15/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINSXRATVMZOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)
